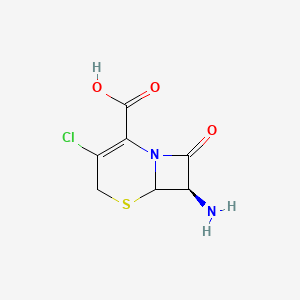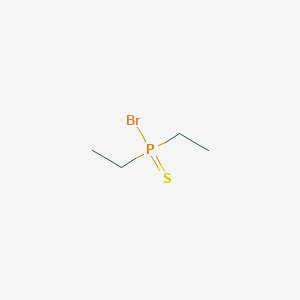
7-Amino-3-chlorocephalosporanic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-chlorocephalosporanic acid is a derivative of cephalosporin C, a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. This compound serves as a crucial intermediate in the synthesis of second-generation cephalosporins, such as cefaclor . Cephalosporins are widely used for treating bacterial infections due to their broad-spectrum activity and low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Amino-3-chlorocephalosporanic acid is typically synthesized from cephalosporin C through chemical or enzymatic processes . The chemical deacylation of cephalosporin C involves the use of reagents like sodium hydroxide and organic solvents under controlled conditions . Enzymatic methods employ cephalosporin acylases to convert cephalosporin C to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves fermentation processes using Acremonium chrysogenum . The fermentation broth is then subjected to downstream processing, including extraction and purification, to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-chlorocephalosporanic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives with modified pharmacological properties .
Scientific Research Applications
7-Amino-3-chlorocephalosporanic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various cephalosporin antibiotics.
Biology: The compound is studied for its interactions with bacterial enzymes and cell walls.
Medicine: It serves as a precursor for developing antibiotics with improved efficacy and reduced resistance.
Industry: The compound is utilized in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
7-Amino-3-chlorocephalosporanic acid exerts its effects by inhibiting bacterial cell wall synthesis . It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
7-Aminocephalosporanic Acid: A closely related compound used in the synthesis of various cephalosporins.
7-Aminodeacetoxycephalosporanic Acid: Another derivative used in the production of cephalosporin antibiotics.
Uniqueness
7-Amino-3-chlorocephalosporanic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties to the cephalosporins synthesized from it . This uniqueness allows for the development of antibiotics with tailored activity spectra and resistance profiles .
Properties
Molecular Formula |
C7H7ClN2O3S |
|---|---|
Molecular Weight |
234.66 g/mol |
IUPAC Name |
(7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6?/m1/s1 |
InChI Key |
OQSAFIZCBAZPMY-HODUVHNASA-N |
Isomeric SMILES |
C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)Cl |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [(3,3-dimethylbutan-2-yl)oxy]acetate](/img/structure/B14132224.png)

![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)

![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![trideuteriomethyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(trideuteriomethoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate](/img/structure/B14132262.png)
![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


